molecular formula C22H19ClN4O2 B11266724 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11266724
M. Wt: 406.9 g/mol
InChI Key: LWANEKUYRMVCNY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 4-chlorophenyl group at position 2 and an acetamide moiety substituted with a 4-methylbenzyl group. Its molecular formula is C₂₂H₁₉ClN₄O₂, with a molecular weight of 406.87 g/mol. The pyrazolo[1,5-a]pyrazinone core is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. The 4-chlorophenyl substituent enhances lipophilicity and metabolic stability, while the 4-methylbenzyl group on the acetamide may influence target binding affinity .

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)17-6-8-18(23)9-7-17/h2-12H,13-14H2,1H3,(H,24,28)

InChI Key

LWANEKUYRMVCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazin core, followed by the introduction of the chlorophenyl group and the methylbenzyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0163)

  • Molecular Formula : C₂₃H₂₂N₄O₂
  • Molecular Weight : 386.45 g/mol
  • Key Differences :
    • The 4-chlorophenyl group in the target compound is replaced with a 4-methylphenyl group.
    • The N-substituent is 4-ethylphenyl instead of 4-methylbenzyl.
  • Impact: The absence of chlorine reduces electronegativity and may alter binding interactions.

N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0211)

  • Molecular Formula : C₂₃H₂₁ClN₄O₂
  • Molecular Weight : 420.9 g/mol
  • Key Differences: A 2-(4-chlorophenyl)ethyl chain replaces the 4-methylbenzyl group on the acetamide. The pyrazolo[1,5-a]pyrazinone core retains the 4-methylphenyl substituent.
  • The chlorine atom on the phenyl ring maintains electronegative interactions similar to the target compound .

Comparison with Heterocyclic Variants

Triazolo[1,5-a]pyrazinone Derivatives

  • Example: N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a)
    • Molecular Weight : ~520 g/mol (estimated from synthesis data).
    • Key Differences :
  • The core is triazolo[1,5-a]pyrazinone instead of pyrazolo[1,5-a]pyrazinone.
  • Substituents include a 2,4-dichlorobenzyl group and a cyclohexyl moiety. The dichlorobenzyl group increases steric bulk and lipophilicity compared to the target compound .

Naphthyridine-Based Analogues

  • Example: Goxalapladib (CAS-412950-27-7)
    • Molecular Formula : C₄₀H₃₉F₅N₄O₃
    • Molecular Weight : 718.80 g/mol
    • Key Differences :
  • The core is 1,8-naphthyridine , a larger heterocycle with distinct electronic properties.
  • Substituents include trifluoromethyl biphenyl and 2-methoxyethylpiperidinyl groups. Impact: The naphthyridine core offers a broader π-system for aromatic interactions, while fluorine atoms enhance metabolic stability. This compound is used in atherosclerosis treatment, indicating divergent biological applications compared to pyrazolo[1,5-a]pyrazinone derivatives .

Bioactivity and Functional Insights

Antimicrobial and Antiviral Activity

  • Pyrazolo[1,5-a]pyrazinone derivatives with 4-chlorophenyl groups (e.g., the target compound) show structural similarities to triazolopyrimidine derivatives (e.g., compounds in ), which exhibit antiviral activity against tobacco mosaic virus (TMV). For instance, compound 6f achieved 43% inhibition at 500 µg/mL .
  • In contrast, the target compound’s acetamide side chain may align it closer to antifungal agents like those in , where N-(4-quinazolinyl) derivatives demonstrated inhibition of Fusarium graminearum (wheat blight) at 50 µg/mL .

Physicochemical Properties

  • Melting Points: Pyrazolo[1,5-a]pyrazinone derivatives typically exhibit high melting points (e.g., 201–203°C for compound 9a), suggesting strong crystalline packing due to hydrogen bonding. The target compound’s melting point is unreported but likely comparable .
  • Solubility : The 4-methylbenzyl group in the target compound may reduce aqueous solubility compared to analogues with polar substituents (e.g., methoxy groups in ) .

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C22H19ClN4O4
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 941939-19-1

The compound features a pyrazolo[1,5-a]pyrazine core , which is associated with various biological activities, including kinase inhibition and antiviral properties. The presence of the 4-chlorophenyl and N-(4-methylbenzyl) groups enhances its pharmacological potential by facilitating interactions with multiple biological targets.

Structural Representation

PropertyValue
Molecular FormulaC22H19ClN4O4
Molecular Weight438.9 g/mol
CAS Number941939-19-1

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . It functions as a core protein allosteric modulator (CpAM) , which alters the conformation of the core protein, thereby inhibiting HBV replication.

Biochemical Pathways

The compound's mechanism involves modulation of the HBV life cycle, specifically targeting the replication process. This modulation leads to a significant reduction in viral load, making it a promising candidate for therapeutic applications against HBV infections.

Antiviral Activity

Research indicates that compounds with similar structures to This compound exhibit substantial antiviral properties. The compound has shown effectiveness in inhibiting HBV replication in vitro, suggesting its potential as an antiviral agent.

Anticancer Properties

The pyrazolo[1,5-a]pyrazine structure is known for its kinase inhibition capabilities. Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer cell proliferation and survival. Such activity positions it as a potential candidate for cancer therapy.

Kinase Inhibition Profile

Kinase TypeInhibition Potential
Protein KinasesYes
Other Enzymatic TargetsPotentially Yes

Study 1: Anti-HBV Activity

A study demonstrated that This compound effectively reduced HBV replication in cell cultures. The results indicated a dose-dependent inhibition of viral load with minimal cytotoxicity to host cells.

Study 2: Anticancer Efficacy

In another investigation, derivatives of this compound were tested against various cancer cell lines. The results showed significant anti-proliferative effects, indicating that this compound could serve as a lead structure for developing new anticancer agents.

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